molecular formula C3Cl3F3O3S B15280232 2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate CAS No. 85211-89-8

2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate

Cat. No.: B15280232
CAS No.: 85211-89-8
M. Wt: 279.4 g/mol
InChI Key: CKTZBLCWLKYWEP-UHFFFAOYSA-N
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Description

2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate: is a synthetic organofluorine compound characterized by the presence of both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate typically involves the reaction of 2,3,3-Trichloro-1,1-difluoroallyl alcohol with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfofluoridate group. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfofluoridate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: The double bond in the allyl group allows for addition reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative, while oxidation may produce a sulfone or sulfoxide.

Scientific Research Applications

2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate has several scientific research applications:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.

    Medicinal Chemistry: Due to its unique chemical properties, the compound is investigated for potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

    Material Science: The compound’s fluorine content makes it valuable in the development of advanced materials with specific properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the sulfofluoridate group, which can undergo nucleophilic attack. This reactivity allows the compound to modify biological molecules, such as proteins and nucleic acids, potentially leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoroallyl Sulfonium Salts: These compounds share the difluoroallyl group and exhibit similar reactivity in nucleophilic substitution reactions.

    Trichloronitropropene: This compound contains the trichloro group and participates in similar cycloaddition reactions.

Uniqueness

2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate is unique due to the combination of chlorine and fluorine atoms in its structure, which imparts distinct chemical properties

Properties

CAS No.

85211-89-8

Molecular Formula

C3Cl3F3O3S

Molecular Weight

279.4 g/mol

IUPAC Name

1,1,2-trichloro-3,3-difluoro-3-fluorosulfonyloxyprop-1-ene

InChI

InChI=1S/C3Cl3F3O3S/c4-1(2(5)6)3(7,8)12-13(9,10)11

InChI Key

CKTZBLCWLKYWEP-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)(C(OS(=O)(=O)F)(F)F)Cl

Origin of Product

United States

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